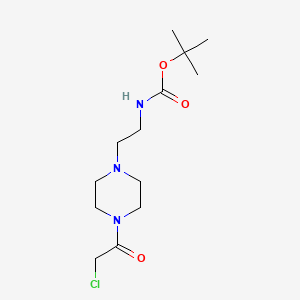
tert-Butyl (2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperazine ring, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group in tert-Butyl (2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The piperazine ring can interact with various receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate
- tert-Butyl (2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)carbamate
- tert-Butyl (2-(4-(2-methoxyacetyl)piperazin-1-yl)ethyl)carbamate
Comparison:
- tert-Butyl (2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)carbamate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs.
- The aminoethyl and hydroxyethyl derivatives are less reactive and have different biological profiles.
- The methoxyacetyl derivative has similar reactivity but different pharmacokinetic properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C13H24ClN3O3 |
|---|---|
Molecular Weight |
305.80 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2-chloroacetyl)piperazin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H24ClN3O3/c1-13(2,3)20-12(19)15-4-5-16-6-8-17(9-7-16)11(18)10-14/h4-10H2,1-3H3,(H,15,19) |
InChI Key |
MDEWKIZSPVTUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


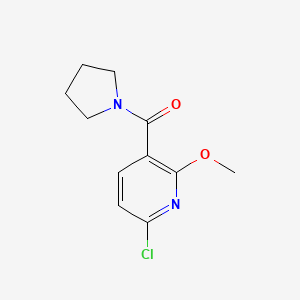
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)

![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)
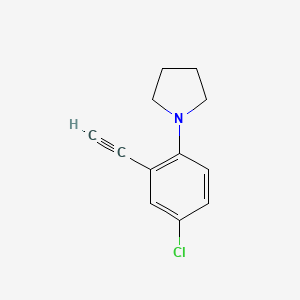
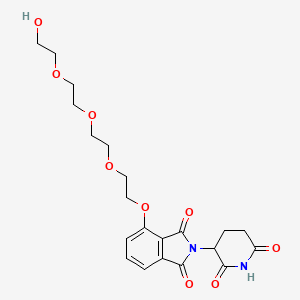
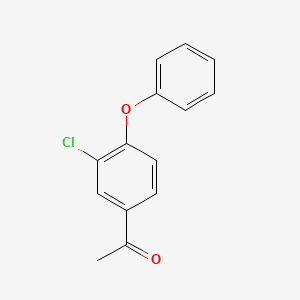

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)

![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
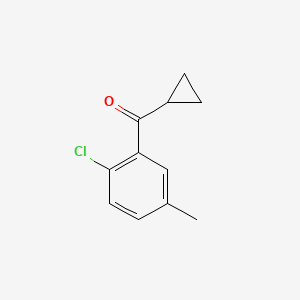
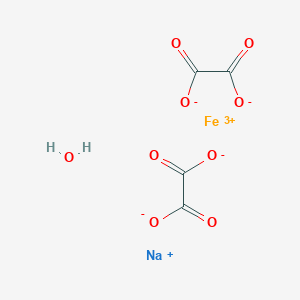
![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)
